molecular formula C20H24O3 B124931 6alpha-Hydroxy-ethinylestradiol CAS No. 27521-34-2

6alpha-Hydroxy-ethinylestradiol

Cat. No.: B124931
CAS No.: 27521-34-2
M. Wt: 312.4 g/mol
InChI Key: XFBUZQAUNLRYCT-VTPPTGSRSA-N
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Description

6alpha-Hydroxy-ethinylestradiol is a synthetic derivative of ethinylestradiol, a widely used estrogen medication. This compound is characterized by the presence of a hydroxyl group at the 6alpha position, which distinguishes it from its parent compound, ethinylestradiol. Ethinylestradiol itself is a synthetic form of estradiol, a natural estrogen, and is commonly used in combination with progestins in oral contraceptives .

Mechanism of Action

Target of Action

6alpha-Hydroxy-ethinylestradiol, also known as 6alpha-Hydroxy Ethynyl Estradiol, is a derivative of ethinylestradiol (EE), a synthetic estrogen . The primary targets of this compound are the estrogen receptors, which are the biological targets of estrogens like estradiol . These receptors are found in various tissues, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues .

Mode of Action

This compound, similar to ethinylestradiol, acts as an agonist of the estrogen receptors . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA . This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell .

Biochemical Pathways

Ethinylestradiol decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation .

Pharmacokinetics

Ethinylestradiol, its parent compound, is known to have a bioavailability of 38–48% . It is primarily metabolized in the liver, primarily by CYP3A4 . The elimination half-life of ethinylestradiol is 7–36 hours , and it is excreted in feces (62%) and urine (38%) .

Result of Action

It can cause breast tenderness and enlargement, headache, fluid retention, and nausea among others . In men, it can additionally cause breast development, feminization in general, hypogonadism, and sexual dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found in surface waters in many countries, both above and below the predicted no effect concentration (PNEC) of 0.035 ng L −1 . Several methods for the reduction of EE2 levels of up to 100% removal efficiency were reported recently and are of chemical, biological, adsorptive or ion-exchange nature .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6alpha-Hydroxy-ethinylestradiol are largely defined by its interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

The synthesis of 6alpha-Hydroxy-ethinylestradiol involves several steps, starting from ethinylestradiol. The hydroxylation at the 6alpha position can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation processes. Industrial production methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound .

Chemical Reactions Analysis

6alpha-Hydroxy-ethinylestradiol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can further modify the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to ethinylestradiol.

    Substitution: The hydroxyl group can be substituted with other functional groups, altering the compound’s properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6alpha-Hydroxy-ethinylestradiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

6alpha-Hydroxy-ethinylestradiol can be compared with other hydroxylated derivatives of ethinylestradiol, such as:

The uniqueness of this compound lies in its specific hydroxylation, which can influence its stability, bioavailability, and interaction with estrogen receptors.

Properties

IUPAC Name

(6S,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBUZQAUNLRYCT-VTPPTGSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@@H](C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181943
Record name 6alpha-Hydroxy-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27521-34-2
Record name 6alpha-Hydroxy-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027521342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6alpha-Hydroxy-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6α,17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,6,17-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6.ALPHA.-HYDROXY-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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